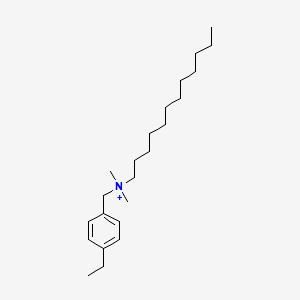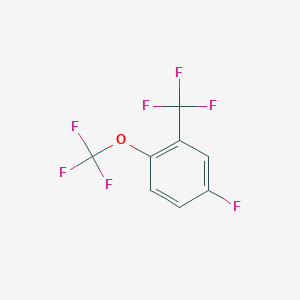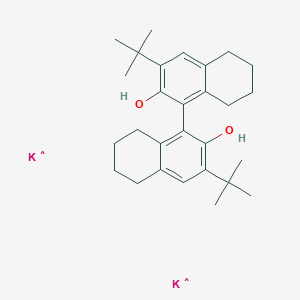
CID 123134100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 123134100” is a part of the ubiquitin system and is involved in mitochondrial biogenesis and quality control . This compound plays a significant role in various biological processes, making it a subject of interest in scientific research.
Preparation Methods
The preparation methods for compounds similar to CID 123134100 often involve advanced synthetic routes. For instance, the preparation of crystal forms of certain compounds involves maintaining good physiochemical stability, regular crystal habit, and good particle size uniformity . The methods are designed to achieve high purity and effective impurity removal, ensuring the compound’s stability and usability in various applications.
Chemical Reactions Analysis
Compounds like CID 123134100 undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . These reactions are crucial for converting functional groups such as alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. The major products formed from these reactions are often fluorinated compounds, which are valuable in organic synthesis and industrial applications.
Scientific Research Applications
CID 123134100 has diverse scientific research applications. It is used in chemistry for synthesizing complex molecules and in biology for studying mitochondrial functions and quality control mechanisms . In medicine, compounds in the ubiquitin system are explored for their roles in disease mechanisms and potential therapeutic targets. Industrial applications include the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 123134100 involves its role in the ubiquitin system, where it participates in tagging proteins for degradation or other cellular processes . This tagging is crucial for maintaining cellular homeostasis and regulating various biological pathways. The molecular targets include proteins involved in mitochondrial biogenesis and quality control, ensuring proper cellular function and response to stress.
Comparison with Similar Compounds
Similar compounds to CID 123134100 include other ubiquitin-like proteins and autophagy-related proteins . These compounds share functional similarities but may differ in their specific roles and pathways. The uniqueness of this compound lies in its specific involvement in mitochondrial quality control and biogenesis, distinguishing it from other ubiquitin-like proteins.
Conclusion
This compound is a compound of significant interest due to its role in the ubiquitin system and mitochondrial functions Its preparation methods, chemical reactions, and diverse applications in scientific research highlight its importance in various fields
Properties
Molecular Formula |
C28H38K2O2 |
|---|---|
Molecular Weight |
484.8 g/mol |
InChI |
InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;; |
InChI Key |
GZJXWZLMHZKQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3O)C(C)(C)C)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



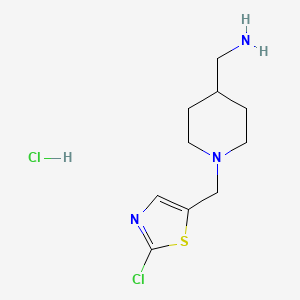
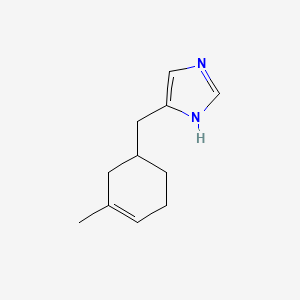
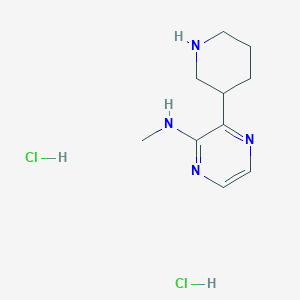
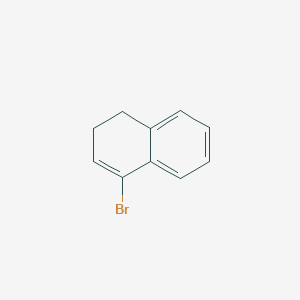
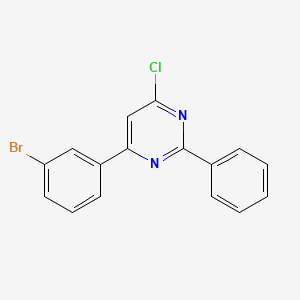

![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
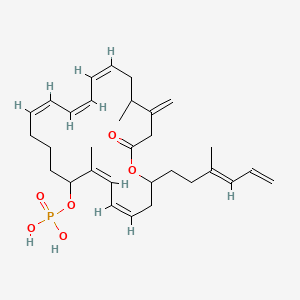
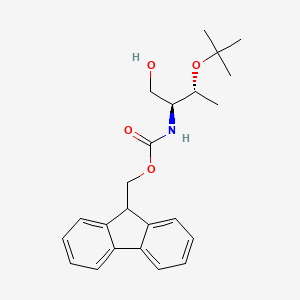
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)

